molecular formula C8H18N2O3 B3175980 4-(Butylnitroamino)-1-butanol CAS No. 96332-15-9

4-(Butylnitroamino)-1-butanol

Cat. No. B3175980
CAS RN: 96332-15-9
M. Wt: 190.24 g/mol
InChI Key: IQKIBLCDVUWGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylnitroamino)-1-butanol, also known as NBAB, is a nitroalkylamino alcohol compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been shown to have a cytotoxic effect on cancer cells, making it a promising candidate for further research.

Scientific Research Applications

Metabolic Activation and Inhibition

NNK undergoes metabolic activation in mouse lung microsomes, producing various metabolites including NNAL. The enzymes involved in NNK metabolism and the inhibitory effects of certain compounds like isothiocyanates, which are found in cruciferous vegetables, have been examined. Isothiocyanates have been observed to inhibit the carcinogenesis of NNK, highlighting potential pathways for cancer prevention strategies (Smith et al., 1990).

Biomarker for Exposure

NNAL, a metabolite of NNK, serves as a biomarker for exposure to tobacco-specific nitrosamines. Methods have been developed for the sensitive detection of NNAL in biological samples, facilitating epidemiological studies on the exposure to carcinogenic compounds in tobacco smoke (Jacob et al., 2008).

Genotypic Variability in Metabolism

The metabolism of NNK and its metabolites, including NNAL, can exhibit significant variability among individuals, influenced by genetic variations in metabolizing enzymes. Understanding these genetic factors is crucial for assessing individual risks associated with tobacco exposure and potential therapeutic interventions (Wiener et al., 2004).

Analytical Detection Methods

Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry, have been developed for the detection of NNAL in various matrices, improving the accuracy and sensitivity of exposure assessment studies (Xia et al., 2005).

properties

IUPAC Name

N-butyl-N-(4-hydroxybutyl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-2-3-6-9(10(12)13)7-4-5-8-11/h11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKIBLCDVUWGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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